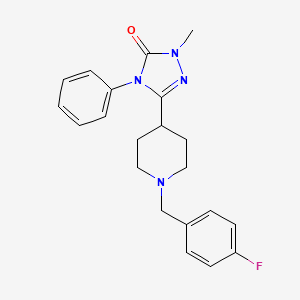
3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H23FN4O and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of a piperidine moiety and a fluorobenzyl group may influence its interaction with biological targets.
Antifungal Activity
Research indicates that derivatives of the 1,2,4-triazole class exhibit significant antifungal properties. The compound's structure suggests potential efficacy against various fungal pathogens. A study highlighted that triazole derivatives can inhibit ergosterol synthesis, crucial for fungal cell membrane integrity .
Opioid Receptor Interaction
Given the structural similarities to known opioid ligands, there is potential for this compound to interact with opioid receptors. Biased ligands at these receptors have been shown to produce selective pharmacological effects. For instance, compounds with similar structures have demonstrated varying degrees of G-protein bias and β-arrestin recruitment, which are critical for therapeutic outcomes in pain management .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the piperidine and triazole components can significantly alter biological activity. For example:
- Fluorination : The presence of fluorine in the benzyl group has been associated with increased binding affinity to target receptors.
- Piperidine Substituents : Variations in substituents on the piperidine ring can enhance selectivity towards specific receptor subtypes.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits moderate antifungal activity against Candida species. The minimum inhibitory concentration (MIC) values were comparable to established antifungal agents, indicating its potential as a therapeutic candidate.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antifungal | Moderate inhibition of Candida spp. | |
| Opioid receptor binding | Potential analgesic effects | |
| G-protein bias | Selective signaling pathway activation |
Case Studies
-
Case Study on Antifungal Efficacy :
A recent study evaluated several triazole derivatives, including our compound of interest, against clinical isolates of Candida. Results indicated that modifications in the triazole ring significantly impacted antifungal potency. -
Opioid Receptor Studies :
Research on similar compounds revealed that structural modifications could lead to biased signaling at opioid receptors, suggesting a pathway for developing safer analgesics with reduced side effects.
Eigenschaften
IUPAC Name |
5-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c1-24-21(27)26(19-5-3-2-4-6-19)20(23-24)17-11-13-25(14-12-17)15-16-7-9-18(22)10-8-16/h2-10,17H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANIIICFHBPEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














